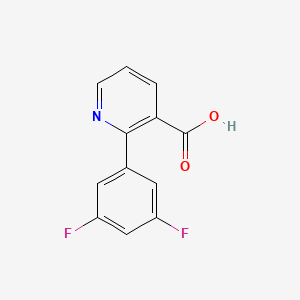

2-(3,5-Difluorophenyl)nicotinic acid

Descripción general

Descripción

2-(3,5-Difluorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H7F2NO2. It has an average mass of 235.186 Da and a monoisotopic mass of 235.044479 Da . This compound is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. Nicotinic acid and its derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)nicotinic acid typically involves the esterification of nicotinic acid . One common method includes the reaction of 3,5-difluorobenzaldehyde with nicotinic acid in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield, reduce reaction time, and minimize the use of hazardous reagents.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Difluorophenyl)nicotinic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of nicotinic acid, including 2-(3,5-Difluorophenyl)nicotinic acid. Research indicates that derivatives synthesized from nicotinic acid exhibit significant activity against various bacterial strains. For instance, a study demonstrated that certain acylhydrazones derived from nicotinic acid showed promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis . This suggests that this compound could serve as a scaffold for developing new antimicrobial agents.

Pharmaceutical Intermediates

The compound has also been investigated as an intermediate in synthesizing more complex pharmaceuticals. Its structure allows for modifications that can enhance biological activity or target specificity. For example, nicotinic acid derivatives are often utilized in the synthesis of nicotinaldehydes, which are valuable in the production of fungicides and insecticides . The ability to modify the phenyl group in this compound opens avenues for creating targeted therapies in oncology and infectious diseases.

Agricultural Applications

Pesticide Development

In agricultural chemistry, compounds like this compound are explored for their potential as pesticide agents. The structural similarity to known agrochemicals allows researchers to investigate their efficacy in pest control. The modification of the compound's functional groups can lead to enhanced activity against specific pests while minimizing toxicity to non-target organisms .

Material Science

Polymer Synthesis

Another area of application for this compound is in material science, particularly in the development of polymers with tailored properties. The incorporation of fluorinated groups can significantly alter the physical properties of polymers, such as thermal stability and hydrophobicity. Research into polymer blends containing this compound has shown promise in creating materials with improved performance characteristics for industrial applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(3,5-Difluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of diacylglycerol acyltransferase 2 (DGAT2), leading to reduced triglyceride synthesis . Additionally, it may modulate the activity of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing various metabolic processes .

Comparación Con Compuestos Similares

2-(3,5-Difluorophenyl)nicotinic acid can be compared with other similar compounds, such as:

2-(3,5-Difluorophenyl)benzoic acid: This compound has a similar structure but with a benzoic acid moiety instead of a nicotinic acid moiety.

3,5-Difluorobenzoic acid: A simpler compound with only the difluorophenyl group attached to a benzoic acid moiety.

2-(3,5-Difluorophenyl)pyridine: This compound has a pyridine ring instead of a nicotinic acid moiety.

The uniqueness of this compound lies in its specific combination of the difluorophenyl group and the nicotinic acid moiety, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(3,5-Difluorophenyl)nicotinic acid (DFNA) has emerged as a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

- Molecular Formula : CHFNO

- Molecular Weight : 235.186 g/mol

- Melting Point : 238-240°C

- Solubility : Limited solubility in water; soluble in dimethyl sulfoxide

Antimicrobial Activity

DFNA has been studied for its potential as an antimicrobial agent . Research indicates that it exhibits activity against various bacterial strains, including:

- Staphylococcus aureus (MRSA) : Minimum Inhibitory Concentration (MIC) values have been reported as low as 7.81 µg/mL, indicating strong antibacterial properties against resistant strains .

- Escherichia coli : DFNA and its derivatives have shown effectiveness against Gram-negative bacteria with varying MIC values .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Escherichia coli | Varies |

Anti-inflammatory Properties

DFNA has demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer development. This inhibition suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Recent studies have indicated that DFNA can induce apoptosis in cancer cells, making it a candidate for cancer treatment. The compound's mechanism involves targeting specific pathways critical for cancer cell survival.

The biological activity of DFNA is attributed to its structural similarity to nicotinic acid, allowing it to interact with nicotinic acetylcholine receptors and modulate neurotransmitter systems. Additionally, it may inhibit certain enzymes involved in bacterial metabolism, contributing to its antimicrobial effects.

Case Studies and Research Findings

-

Synthesis and Evaluation :

A study synthesized a series of derivatives from nicotinic acid, including DFNA, and evaluated their antimicrobial activity against resistant strains. The results highlighted DFNA's significant antibacterial effects compared to other derivatives . -

Molecular Docking Studies :

Molecular docking studies have shown that DFNA binds effectively to nicotinic acetylcholine receptors, suggesting a mechanism for its neuroactive properties. This binding affinity is crucial for understanding its potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 5-(3-Chloro-2-fluorophenyl)nicotinic acid | Contains chlorine instead of fluorine | Antimicrobial properties |

| 5-(2,3-Difluorophenyl)nicotinic acid | Different fluorine substitution pattern | Potential anti-inflammatory effects |

| 4-(Trifluoromethyl)nicotinic acid | Trifluoromethyl group enhances lipophilicity | Neuroprotective effects |

Propiedades

IUPAC Name |

2-(3,5-difluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-8-4-7(5-9(14)6-8)11-10(12(16)17)2-1-3-15-11/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLOIMIJIXDTOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC(=CC(=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680765 | |

| Record name | 2-(3,5-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225477-61-1 | |

| Record name | 2-(3,5-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.